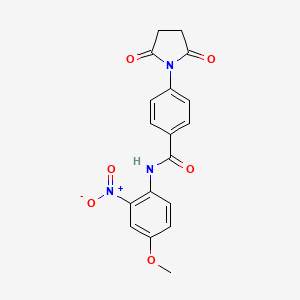
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C18H15N3O6 and its molecular weight is 369.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide is a derivative of the pyrrolidine-2,5-dione family, which has garnered attention due to its potential biological activities, particularly in the fields of anticonvulsant and antinociceptive effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N2O6, with a molecular weight of 334.32 g/mol. Its structure features a pyrrolidine ring substituted with a nitrophenyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O6 |
| Molecular Weight | 334.32 g/mol |
| CAS Number | 64987-85-5 |
| Synonyms | This compound |
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds derived from the pyrrolidine-2,5-dione structure. In particular, This compound has been evaluated for its efficacy in seizure models. For instance, in a study assessing various derivatives, this compound demonstrated significant protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests.
| Compound | ED50 (mg/kg) MES | ED50 (mg/kg) PTZ |
|---|---|---|
| This compound | 23.7 | 59.4 |
These results indicate that the compound possesses a favorable therapeutic index with minimal neurological toxicity at effective doses.
Antinociceptive Activity
In addition to its anticonvulsant effects, this compound has shown promise in pain management. It was tested in formalin-induced pain models where it exhibited significant analgesic activity. The mechanism appears to involve modulation of sodium/calcium channels and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors.
| Test Model | Pain Reduction (%) |
|---|---|
| Capsaicin-induced pain | 37.9 at 120 mg/kg |
Metabolic Stability
The metabolic stability of This compound was assessed using human liver microsomes (HLMs). The compound showed moderate susceptibility to enzymatic biotransformation, with significant metabolites identified through hydroxylation pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological profile of this compound:
- Anticonvulsant Screening : In vivo tests demonstrated that this compound significantly reduced seizure frequency without impairing motor coordination at doses up to 300 mg/kg.
- Pain Management : In neuropathic pain models induced by oxaliplatin, the compound exhibited efficacy in reducing both mechanical and cold allodynia.
- Toxicological Assessments : Toxicity studies on zebrafish embryos indicated low developmental toxicity at therapeutic concentrations.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-27-13-6-7-14(15(10-13)21(25)26)19-18(24)11-2-4-12(5-3-11)20-16(22)8-9-17(20)23/h2-7,10H,8-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKCAANPEBHIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














